HUP-55

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

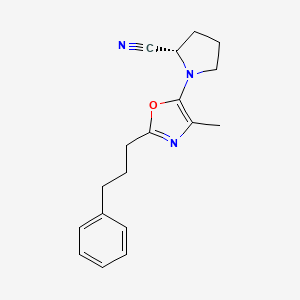

Molecular Formula |

C18H21N3O |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(2S)-1-[4-methyl-2-(3-phenylpropyl)-1,3-oxazol-5-yl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C18H21N3O/c1-14-18(21-12-6-10-16(21)13-19)22-17(20-14)11-5-9-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-12H2,1H3/t16-/m0/s1 |

InChI Key |

FEEUIAMWBWZZNX-INIZCTEOSA-N |

Isomeric SMILES |

CC1=C(OC(=N1)CCCC2=CC=CC=C2)N3CCC[C@H]3C#N |

Canonical SMILES |

CC1=C(OC(=N1)CCCC2=CC=CC=C2)N3CCCC3C#N |

Origin of Product |

United States |

Foundational & Exploratory

HUP-55: A Novel Modulator of Prolyl Oligopeptidase with Disease-Modifying Potential in Parkinson's Disease

An In-Depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

HUP-55 is a novel, nonpeptidic, oxazole-based small molecule that has demonstrated significant disease-modifying potential in preclinical models of Parkinson's disease. While initially identified as a potent inhibitor of prolyl oligopeptidase (PREP), its primary mechanism of action in the context of neurodegeneration is independent of its enzymatic inhibition. This compound exerts its neuroprotective effects by modulating the protein-protein interactions of PREP, leading to a cascade of downstream events that include the reduction of α-synuclein oligomerization, activation of protein phosphatase 2A (PP2A), induction of autophagy, and a decrease in reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the experimental evidence, quantitative data, and underlying signaling pathways.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in the form of Lewy bodies. Prolyl oligopeptidase (PREP), a serine protease, has emerged as a potential therapeutic target in neurodegenerative diseases. Recent studies have indicated that PREP's role in pathogenesis is not solely dependent on its enzymatic activity but also on its interactions with other proteins, such as α-synuclein.

This compound is a brain-penetrant oxazole-based compound that has shown promise in preclinical PD models. It has been observed to restore motor function and reduce the levels of oligomerized α-synuclein in the striatum and substantia nigra of these models.[1] This document will delve into the core mechanisms through which this compound exerts these effects.

Core Mechanism of Action: Modulation of PREP's Protein-Protein Interactions

The central hypothesis for this compound's mechanism of action is its ability to allosterically modulate PREP, thereby influencing its interactions with other proteins. This is supported by the finding that the beneficial effects of this compound on α-synuclein dimerization, autophagy, and PP2A activation do not correlate with its potent PREP enzymatic inhibitory activity.[1]

Inhibition of α-Synuclein Dimerization and Oligomerization

A key pathological event in Parkinson's disease is the aggregation of α-synuclein. This compound has been shown to reduce the dimerization of α-synuclein, a critical early step in the formation of toxic oligomers. This effect is dependent on the presence of PREP, as it is not observed in PREP knock-out (KO) cells.[1]

Activation of Protein Phosphatase 2A (PP2A)

Protein phosphatase 2A (PP2A) is a crucial phosphatase involved in various cellular processes, and its dysregulation has been implicated in neurodegenerative diseases. This compound enhances the activity of PP2A.[1] This activation is believed to contribute to the neuroprotective effects of the compound.

Induction of Autophagy

Autophagy is a cellular process responsible for the degradation of misfolded proteins and damaged organelles. This compound has been shown to induce autophagy, as evidenced by increased levels of the autophagosome marker LC3BII. This effect is also PREP-dependent.[1] Enhanced autophagy can facilitate the clearance of α-synuclein aggregates.

Reduction of Reactive Oxygen Species (ROS)

Oxidative stress is a significant contributor to neuronal damage in Parkinson's disease. This compound has been demonstrated to reduce the production of reactive oxygen species (ROS), further contributing to its neuroprotective profile.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Assay | Reference |

| PREP Enzymatic Inhibition (IC50) | 5 nM | Fluorometric assay with Z-Pro-prolinal | [1] |

| Caption: In vitro inhibitory potency of this compound against prolyl oligopeptidase. |

| Concentration | Effect on α-Synuclein Dimerization (% of control) | Effect on Autophagy (LC3BII levels, fold change) | Reference |

| 0.01 µM | Data not specified | Data not specified | [1] |

| 0.1 µM | Data not specified | Data not specified | [1] |

| 1 µM | Data not specified | Data not specified | [1] |

| 10 µM | Significant Reduction | Significant Increase | [1] |

| 20 µM | Effect returns toward control | Effect returns toward control | [1] |

| 50 µM | Effect returns toward control | Effect returns toward control | [1] |

| Caption: Concentration-dependent effects of this compound on α-synuclein dimerization and autophagy in cell-based assays. Optimal efficacy was observed at 10 µM. |

Signaling Pathways

The proposed signaling pathway for this compound's mechanism of action is depicted below. This compound binds to PREP, inducing a conformational change that disrupts the PREP/α-synuclein interaction. This leads to reduced α-synuclein oligomerization. The conformational change in PREP also leads to the activation of PP2A and the induction of autophagy, both contributing to the clearance of α-synuclein and cellular homeostasis.

Caption: Proposed signaling pathway of this compound in Parkinson's disease.

Experimental Protocols

In Vitro Assays

-

PREP Inhibition Assay:

-

Principle: A fluorometric assay to measure the enzymatic activity of PREP.

-

Procedure: Recombinant human PREP is incubated with the fluorogenic substrate Z-Gly-Pro-AMC in the presence of varying concentrations of this compound. The fluorescence of the cleaved product is measured to determine the IC50 value.

-

-

α-Synuclein Dimerization Assay (Protein-Fragment Complementation Assay - PCA):

-

Principle: A cell-based assay to measure the dimerization of α-synuclein.

-

Procedure: HEK-293 cells are co-transfected with two constructs of α-synuclein, each fused to a non-functional fragment of a reporter protein (e.g., Gaussia luciferase). Dimerization of α-synuclein brings the two fragments together, reconstituting the active reporter. Luminescence is measured as an indicator of dimerization. Cells are treated with this compound at various concentrations.

-

-

Western Blot for PP2A Activation and Autophagy:

-

Principle: To measure the levels of phosphorylated PP2A (pPP2Ac Tyr307, an inactive form) and LC3BII (an autophagy marker).

-

Procedure: HEK-293 cells are treated with this compound for 4 hours. Cell lysates are collected and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against pPP2Ac, total PP2A, and LC3BII, followed by secondary antibodies. Band intensities are quantified.

-

-

Reactive Oxygen Species (ROS) Assay:

-

Principle: A cell-based assay to measure the levels of intracellular ROS.

-

Procedure: SH-SY5Y cells are loaded with a ROS-sensitive fluorescent probe (e.g., DCFDA). Cells are then treated with this compound. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a plate reader or flow cytometry.

-

In Vivo Experiments

-

Animal Models:

-

AAV-αSyn Virus Vector-Based Mouse Model: Unilateral injection of an adeno-associated virus expressing human α-synuclein into the substantia nigra of mice to induce α-synuclein pathology.

-

α-Synuclein Transgenic Mouse Model: Mice genetically engineered to overexpress human α-synuclein.

-

-

Drug Administration:

-

This compound is administered to the mice, typically via intraperitoneal (i.p.) injection.

-

-

Behavioral Tests for Motor Function:

-

Cylinder Test: To assess forelimb akinesia. The number of times the mouse uses its impaired or non-impaired forelimb to touch the wall of a cylinder is recorded.

-

Pole Test: To evaluate bradykinesia and coordination. The time taken for the mouse to turn and descend a vertical pole is measured.

-

-

Immunohistochemistry:

-

Principle: To visualize and quantify α-synuclein oligomers in brain tissue.

-

Procedure: Brains are collected from the mice, sectioned, and stained with antibodies specific for oligomerized α-synuclein. The staining intensity is quantified in the striatum and substantia nigra.

-

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising therapeutic candidate for Parkinson's disease with a novel mechanism of action. By modulating the protein-protein interactions of PREP, it triggers multiple neuroprotective pathways that address key aspects of PD pathology, including α-synuclein aggregation, impaired protein clearance, and oxidative stress. The data presented in this guide underscore the potential of this compound as a disease-modifying agent and provide a solid foundation for its further development.

References

HUP-55: A Technical Guide to its Neuroprotective Mechanisms and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

HUP-55 is a novel, nonpeptidic, oxazole-based small molecule that has demonstrated significant neuroprotective properties in preclinical studies.[1] As a potent inhibitor of prolyl oligopeptidase (PREP), this compound modulates key pathological processes implicated in neurodegenerative diseases, including protein aggregation, oxidative stress, and impaired protein clearance.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, mechanism of action, and its established role in neuroprotection. Particular emphasis is placed on its potential, though not yet directly demonstrated, therapeutic relevance to Alzheimer's disease, based on the known functions of PREP inhibitors in neurodegenerative pathways. This document synthesizes available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a nanomolar inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's and potentially Alzheimer's diseases.[1][3] Unlike many PREP inhibitors, this compound possesses a unique oxazole-based structure and lacks the two carbonyl groups previously considered critical for potent inhibition.[1] Its discovery has opened new avenues for the design of novel therapeutics targeting PREP. Preclinical evidence strongly supports its role in mitigating neurodegenerative processes through multiple mechanisms, which will be elaborated in this guide.

Chemical Properties and Synthesis

This compound is characterized by a stable 5-aminooxazole structure, with a nitrile group in the 2-position of the pyrrolidine ring contributing to its stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | (2S)-1-[4-methyl-2-(3-phenylpropyl)-5-oxazolyl]-2-pyrrolidinecarbonitrile | [2] |

| CAS Number | 3006795-68-9 | [2] |

| Molecular Formula | C18H21N3O | [2] |

| Formula Weight | 295.4 g/mol | [2] |

| Purity | ≥98% | [2] |

| Solubility | Acetonitrile: 10 mg/ml | [2] |

| IC50 (PREP) | 5 nM | [2] |

Synthesis of this compound

The synthesis of this compound is achieved through the dehydration of a peptidic starting material using trifluoroacetic anhydride (TFAA).[1][4] The process involves the formation of an oxazole ring from the peptide backbone.[1][4]

Experimental Protocol: Synthesis of this compound

-

Starting Material Preparation: Synthesize the peptidic precursor, compound 1 , using standard amide bond formation reactions as previously reported.[1]

-

Dehydration Reaction: Dissolve compound 1 in a suitable anhydrous solvent.

-

Addition of TFAA: Add a minimum of 2 equivalents of trifluoroacetic anhydride (TFAA) to the reaction mixture. The increased amount of TFAA is crucial for favoring the formation of the oxazole product.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product using flash chromatography on silica gel to isolate this compound.[1]

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action and Neuroprotective Role

The primary mechanism of action of this compound is the inhibition of prolyl oligopeptidase (PREP).[1][2] PREP is a serine protease that is implicated in neurodegenerative diseases through both its enzymatic activity and its protein-protein interactions.[3][5] this compound has been shown to exert its neuroprotective effects through several downstream pathways.

Modulation of α-Synuclein Dimerization

In models of Parkinson's disease, this compound has been demonstrated to reduce the dimerization of α-synuclein.[1][2] The aggregation of α-synuclein is a key pathological hallmark of Parkinson's disease and other synucleinopathies. By inhibiting PREP, this compound interferes with the initial steps of α-synuclein aggregation.[1][2]

Enhancement of Protein Phosphatase 2A (PP2A) Activity

This compound enhances the activity of protein phosphatase 2A (PP2A).[1] PP2A is a major phosphatase in the brain responsible for dephosphorylating numerous proteins, including tau.[6] Reduced PP2A activity is a known factor in the hyperphosphorylation of tau, a key pathological feature of Alzheimer's disease.[6] By activating PP2A, this compound can potentially counteract tau hyperphosphorylation and its downstream neurotoxic effects.

Reduction of Reactive Oxygen Species (ROS) Production

This compound has been shown to decrease the production of reactive oxygen species (ROS) induced by oxidative stress.[1][2] Oxidative stress is a common pathological mechanism in many neurodegenerative diseases, including Alzheimer's disease, leading to neuronal damage and death. The antioxidant properties of this compound contribute to its overall neuroprotective profile.

Potential Role in Alzheimer's Disease

While this compound has not been directly studied in the context of Alzheimer's disease, its known mechanisms of action suggest a strong potential for therapeutic relevance. The inhibition of PREP by other compounds has been shown to be a promising strategy for Alzheimer's disease.[3][5]

-

Tau Pathology: By enhancing PP2A activity, this compound could potentially reduce the hyperphosphorylation of tau, a central element of Alzheimer's pathology.[6] PREP inhibitors have been shown to reduce tau pathology in cellular and animal models.[6]

-

Amyloid-β Pathology: While a direct effect of this compound on amyloid-beta has not been reported, PREP has been found to co-localize with amyloid plaques in post-mortem brains of Alzheimer's patients.[7] Further research is warranted to investigate if this compound can modulate amyloid-beta aggregation or clearance.

-

Cognitive Enhancement: PREP inhibitors have been shown to reverse memory deficits in animal models of amnesia, suggesting a potential for cognitive improvement in Alzheimer's disease.[3][7]

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line | Concentration | Effect | Reference |

| PREP Inhibition (IC50) | - | 5 nM | - | [2] |

| α-Synuclein Dimerization | Neuro2a | 10 µM | Reduction | [2] |

| Autophagy Induction | HEK293 | 10 µM | Induction | [2] |

| ROS Production | SH-SY5Y | 10 µM | Decrease | [2] |

| Cell Viability | HEK-293, SH-SY5Y, mouse primary neurons | up to 100 µM | No toxicity | [1] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease

| Parameter | Animal Model | Dose | Effect | Reference |

| Ipsilateral Paw Use | AAV-αSyn induced mouse model | 10 mg/kg | Decrease | [2] |

| Striatal Oligomeric α-Synuclein Levels | AAV-αSyn induced mouse model | 10 mg/kg | Decrease | [2] |

Experimental Protocols

α-Synuclein Dimerization Assay (Protein-Fragment Complementation Assay)

This assay measures the dimerization of α-synuclein in living cells.

-

Cell Culture and Transfection: Culture Neuro-2A cells and transfect them with plasmids encoding α-synuclein fused to two different fragments of a reporter protein (e.g., luciferase). Dimerization of α-synuclein brings the two reporter fragments into proximity, reconstituting its activity.

-

Compound Treatment: Treat the transfected cells with this compound at the desired concentrations for a specified period.

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reconstituted reporter protein according to the manufacturer's instructions. A decrease in reporter activity indicates an inhibition of α-synuclein dimerization.

Protein Phosphatase 2A (PP2A) Activity Assay

This assay measures the enzymatic activity of PP2A in cell lysates.

-

Cell Lysis: Treat cells with this compound and prepare cell lysates.

-

Immunoprecipitation (Optional): For a more specific measurement, immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody.[8][9][10]

-

Phosphatase Assay: Add a specific phosphopeptide substrate for PP2A to the cell lysates or the immunoprecipitated PP2A.[9][11]

-

Phosphate Detection: After a defined incubation period, measure the amount of free phosphate released from the substrate using a colorimetric method, such as the malachite green assay.[9] An increase in free phosphate indicates higher PP2A activity.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the levels of intracellular ROS.

-

Cell Culture and Treatment: Plate SH-SY5Y cells and treat with this compound.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-inducing agent, such as hydrogen peroxide.

-

Staining with a Fluorescent Probe: Add a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), which becomes fluorescent upon oxidation by ROS.[12]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence intensity in this compound-treated cells compared to control indicates a reduction in ROS production.

Visualizations

Signaling Pathways

References

- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A prolyl oligopeptidase inhibitor reduces tau pathology in cellular models and in mice with tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]

- 8. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. PP2A Immunoprecipitation Phosphatase Assay Kit Sigma-Aldrich [sigmaaldrich.com]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Prolyl Endopeptidase Inhibition by HUP-55: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that cleaves small peptides on the C-terminal side of proline residues. Beyond its enzymatic function, PREP has been implicated in various pathological processes, particularly in neurodegenerative diseases, through its involvement in protein-protein interactions (PPIs). Emerging evidence suggests that PREP can modulate the aggregation of proteins such as α-synuclein and Tau, making it a compelling therapeutic target. HUP-55 is a novel, nonpeptidic, oxazole-based inhibitor of PREP that has demonstrated potent activity. This technical guide provides an in-depth overview of the inhibition of PREP by this compound, focusing on its quantitative inhibitory data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Data on this compound Inhibition of Prolyl Endopeptidase

This compound has been identified as a highly potent inhibitor of PREP. Its inhibitory activity has been quantified through in vitro enzymatic assays.

| Compound | Target Enzyme | IC50 Value | Notes |

| This compound | Prolyl Endopeptidase (PREP) | 5 nM | A nanomolar inhibitor of PREP's proteolytic activity.[1][2] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the inhibitory activity and cellular effects of this compound.

Prolyl Endopeptidase (PREP) Inhibition Assay

This assay is used to determine the in vitro potency of inhibitors against PREP.

Principle: The enzymatic activity of PREP is measured by monitoring the cleavage of a fluorogenic substrate, typically Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). When cleaved by PREP, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be quantified to determine the rate of the enzymatic reaction.

Materials:

-

Recombinant PREP enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fluorogenic substrate: Z-Gly-Pro-AMC

-

Inhibitor compound (this compound)

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the this compound stock solution to obtain a range of concentrations for testing.

-

In a 96-well microplate, add the assay buffer and the diluted this compound solutions.

-

Add the recombinant PREP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the percent inhibition for each this compound concentration relative to a control with no inhibitor.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[2][3][4][5][6]

α-Synuclein Dimerization Assay (Split-Luciferase Complementation)

This cellular assay is used to assess the effect of this compound on the dimerization of α-synuclein, a key pathological event in Parkinson's disease.

Principle: The assay utilizes a split-luciferase system where α-synuclein is fused to either the N-terminal (N-Luc) or C-terminal (C-Luc) fragment of luciferase. If α-synuclein dimerizes, the N-Luc and C-Luc fragments are brought into close proximity, reconstituting a functional luciferase enzyme that produces a measurable luminescent signal.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Plasmids encoding N-Luc-α-synuclein and C-Luc-α-synuclein

-

Cell culture medium and reagents

-

Transfection reagent

-

This compound

-

Luciferase assay substrate (e.g., luciferin)

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the N-Luc-α-synuclein and C-Luc-α-synuclein expression plasmids.

-

After transfection, treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Lyse the cells and add the luciferase assay substrate.

-

Measure the luminescence signal using a luminometer.

-

A decrease in luminescence in this compound-treated cells compared to the control indicates an inhibition of α-synuclein dimerization.[7][8][9][10][11]

Autophagy Assay (GFP-LC3)

This assay is used to evaluate the effect of this compound on autophagy, a cellular degradation process that is often impaired in neurodegenerative diseases.

Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a marker of autophagy. A diffuse cytosolic protein (LC3-I) is converted to a lipidated form (LC3-II) that is recruited to autophagosome membranes. By transfecting cells with a plasmid expressing GFP-tagged LC3 (GFP-LC3), the formation of autophagosomes can be visualized as fluorescent puncta. An increase in the number of GFP-LC3 puncta is indicative of an induction of autophagy.

Materials:

-

HEK-293 cells (or other suitable cell line) stably expressing GFP-LC3

-

Cell culture medium and reagents

-

This compound

-

Fluorescence microscope or flow cytometer

Procedure:

-

Plate the GFP-LC3 expressing cells.

-

Treat the cells with different concentrations of this compound or a vehicle control.

-

Incubate for a desired period (e.g., 24 hours).

-

Fix the cells (for microscopy) or harvest them (for flow cytometry).

-

For microscopy: Visualize the cells using a fluorescence microscope and quantify the number of GFP-LC3 puncta per cell. An increase in puncta suggests autophagy induction.[1][12][13][14][15]

-

For flow cytometry: Analyze the total GFP fluorescence intensity. A decrease in total GFP fluorescence can indicate enhanced autophagic flux due to the degradation of GFP-LC3 in the autolysosomes.[12]

In Vivo Studies in Mouse Models of Parkinson's Disease

To assess the therapeutic potential of this compound, it has been tested in animal models of Parkinson's disease.

Models:

-

α-Synuclein Virus Vector-Based Model: Involves the stereotactic injection of an adeno-associated virus (AAV) vector expressing human α-synuclein into a specific brain region (e.g., substantia nigra) of mice to induce localized α-synuclein pathology.

-

α-Synuclein Transgenic Mouse Model: Utilizes mice that are genetically engineered to overexpress human α-synuclein, leading to the progressive development of Parkinson's-like pathology and motor deficits.[16][17][18]

General Procedure:

-

Compound Administration: this compound is administered to the mice, typically via intraperitoneal (i.p.) injection or oral gavage, at specific doses and for a defined duration.[18][19]

-

Behavioral Testing: Motor function is assessed using tests such as the rotarod test or beam walking test to evaluate balance and coordination.

-

Post-mortem Analysis: After the treatment period, the mice are euthanized, and their brains are collected for biochemical and immunohistochemical analysis.

-

Biochemical Analysis: Brain tissue is homogenized to measure the levels of oligomerized α-synuclein using techniques like Western blotting or ELISA.

-

Immunohistochemistry: Brain sections are stained with antibodies against α-synuclein to visualize and quantify its aggregation and distribution in different brain regions, such as the striatum and substantia nigra.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of PREP and Inhibition by this compound

The following diagram illustrates the proposed mechanism by which PREP contributes to neurodegeneration and how this compound interferes with this process. PREP is shown to interact directly with α-synuclein, promoting its dimerization and subsequent aggregation. It is also depicted as having a negative regulatory effect on protein phosphatase 2A (PP2A), an enzyme that dephosphorylates Tau protein. This compound, by inhibiting PREP, is hypothesized to block these pathological interactions.

Experimental Workflow for Characterizing this compound

The diagram below outlines a typical experimental workflow for the discovery and preclinical evaluation of a novel PREP inhibitor like this compound. The process begins with the chemical synthesis of the compound, followed by a series of in vitro and cellular assays to determine its potency and mechanism of action. Promising candidates then advance to in vivo studies in animal models to assess their therapeutic efficacy.

References

- 1. Monitoring Autophagy with GFP-LC3 Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for analyzing protein-protein interactions by split-luciferase complementation assays in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. doaj.org [doaj.org]

- 12. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]

- 13. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 14. researchgate.net [researchgate.net]

- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differences between subacute and chronic MPTP mice models: investigation of dopaminergic neuronal degeneration and alpha-synuclein inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]

HUP-55: A Novel Modulator of Alpha-Synuclein Aggregation for Parkinson's Disease Therapeutics

An In-depth Technical Guide

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the pathological aggregation of the alpha-synuclein (αSyn) protein. The accumulation of αSyn oligomers and fibrils is a central event in the demise of dopaminergic neurons. This document provides a detailed technical overview of HUP-55, a novel nonpeptidic oxazole-based prolyl oligopeptidase (PREP) inhibitor, and its significant role in mitigating αSyn aggregation. This compound has demonstrated disease-modifying potential by modulating protein-protein interactions of PREP, leading to a reduction in αSyn dimerization, enhancement of protein phosphatase 2A (PP2A) activity, and a decrease in reactive oxygen species (ROS) production.[1][2][3] In preclinical mouse models of Parkinson's disease, this compound has been shown to restore motor function and lower the levels of oligomerized αSyn in key brain regions.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's mechanism of action.

Quantitative Data Summary

The efficacy of this compound in preclinical models has been quantified across several key parameters. The following tables summarize the significant findings from in vivo studies.

| In Vivo Model | Brain Region | Parameter Measured | Result | Statistical Significance |

| αSyn Transgenic (TG) Mice | Striatum (STR) | Oligomeric αSyn Levels | 47% decrease | Not statistically significant |

| αSyn Transgenic (TG) Mice | Substantia Nigra pars compacta (SNpc) | Oligomeric αSyn Levels | 38% decrease | Not statistically significant |

Table 1: Effect of this compound on Oligomeric Alpha-Synuclein Levels in a Transgenic Mouse Model of Parkinson's Disease.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by modulating the protein-protein interactions of prolyl oligopeptidase (PREP). PREP is known to interact directly with αSyn, promoting its dimerization and subsequent aggregation.[4] this compound, by binding to PREP, is hypothesized to induce a conformational change that hinders its interaction with αSyn. This disruption is a key step in preventing the initial nucleation of αSyn aggregation. Furthermore, PREP interacts with and inhibits protein phosphatase 2A (PP2A), a crucial enzyme for autophagy and cellular homeostasis. By modulating PREP, this compound leads to the activation of PP2A, which in turn can enhance the clearance of aggregated proteins and reduce cellular stress. A secondary effect of this pathway is the reduction of reactive oxygen species (ROS), which are known to contribute to neuronal damage in Parkinson's disease.[1][2][3]

Caption: this compound signaling pathway.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to evaluate the efficacy of this compound.

Alpha-Synuclein Dimerization Assay

This assay is crucial for assessing the direct impact of this compound on the initial stages of αSyn aggregation.

Objective: To quantify the effect of this compound on the dimerization of α-synuclein in a cellular context.

Methodology:

-

Cell Culture and Transfection: Neuroblastoma cell lines (e.g., SH-SY5Y) are cultured under standard conditions. Cells are co-transfected with plasmids encoding two halves of a reporter protein (e.g., Gaussia luciferase) fused to α-synuclein. When α-synuclein dimerizes, the two halves of the reporter protein are brought into proximity, reconstituting its activity.

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Lysis and Reporter Assay: After a defined incubation period, cells are lysed, and the activity of the reconstituted reporter protein is measured using a luminometer following the addition of a suitable substrate.

-

Data Analysis: The luminescence signal is normalized to the total protein concentration in each sample. A decrease in the signal in this compound-treated cells compared to the vehicle control indicates an inhibition of α-synuclein dimerization.

Caption: Alpha-Synuclein Dimerization Assay Workflow.

Protein Phosphatase 2A (PP2A) Activity Assay

This assay determines the effect of this compound on the activity of a key phosphatase involved in cellular clearance pathways.

Objective: To measure the activity of PP2A in cell lysates following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: A suitable cell line is cultured and treated with this compound or a vehicle control.

-

Cell Lysis: Cells are harvested and lysed in a buffer that preserves phosphatase activity.

-

Immunoprecipitation (Optional but recommended for specificity): The PP2A catalytic subunit is immunoprecipitated from the cell lysates using a specific antibody.

-

Phosphatase Assay: The cell lysates or immunoprecipitated PP2A are incubated with a synthetic phosphopeptide substrate. The activity of PP2A is determined by measuring the amount of free phosphate released, often using a colorimetric method such as Malachite Green.

-

Data Analysis: The rate of phosphate release is calculated and normalized to the amount of protein in the lysate or the amount of immunoprecipitated PP2A. An increase in PP2A activity is expected with this compound treatment.

Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the antioxidant effect of this compound in a cellular model of oxidative stress.

Objective: To measure the levels of intracellular ROS in cells treated with this compound under conditions of oxidative stress.

Methodology:

-

Cell Culture: Adherent or suspension cells are cultured in a multi-well plate.

-

Probe Loading: Cells are loaded with a cell-permeable fluorescent probe (e.g., H2DCFDA) that becomes fluorescent upon oxidation by ROS.

-

Induction of Oxidative Stress and Treatment: Oxidative stress is induced using an agent like hydrogen peroxide (H₂O₂) in the presence of this compound or a vehicle control.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: The fluorescence signal is normalized to the number of cells. A decrease in fluorescence in this compound-treated cells indicates a reduction in ROS levels.

In Vivo Murine Models of Parkinson's Disease

These models are essential for evaluating the therapeutic potential of this compound in a living organism.

Objective: To assess the effect of this compound on motor function and α-synuclein pathology in mouse models of Parkinson's disease.

Methodologies:

-

Animal Models:

-

AAV-αSyn Virus Vector-Based Model: An adeno-associated virus (AAV) vector expressing human α-synuclein is stereotactically injected into the substantia nigra of mice to induce localized overexpression and subsequent pathology.

-

αSyn Transgenic Model: Mice are genetically engineered to overexpress human α-synuclein, leading to a progressive Parkinson's-like phenotype.

-

-

Compound Administration: this compound is administered to the mice, typically through oral gavage or intraperitoneal injection, over a specified period. A control group receives a vehicle.

-

Behavioral Testing: Motor function is assessed using a battery of tests, such as the cylinder test (for forelimb use asymmetry) and open-field test (for general locomotor activity).

-

Immunohistochemistry and Biochemical Analysis: At the end of the treatment period, mouse brains are collected. The levels of oligomerized α-synuclein in specific brain regions (e.g., striatum and substantia nigra) are quantified using techniques like ELISA or Western blotting. The number of dopaminergic neurons can be assessed by tyrosine hydroxylase (TH) immunostaining.

-

Data Analysis: Behavioral scores and biochemical data from the this compound-treated group are compared to the vehicle-treated group using appropriate statistical tests.

Caption: In Vivo Experimental Workflow.

Conclusion

This compound represents a promising therapeutic candidate for Parkinson's disease by targeting the early and critical stages of alpha-synuclein aggregation. Its multimodal mechanism of action, involving the reduction of αSyn dimerization, enhancement of cellular clearance pathways through PP2A activation, and reduction of oxidative stress, offers a comprehensive approach to tackling the complex pathology of the disease. The preclinical data, though in some cases not reaching statistical significance, consistently point towards a beneficial effect in reducing αSyn oligomers and improving motor function. Further investigation and optimization of this compound and related compounds are warranted to translate these encouraging preclinical findings into effective treatments for patients with Parkinson's disease and other synucleinopathies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. assaygenie.com [assaygenie.com]

- 3. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of HUP-55 on Autophagy Pathways in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HUP-55, a novel nonpeptidic oxazole-based ligand, has emerged as a potent modulator of cellular processes implicated in neurodegenerative diseases. While initially characterized as a prolyl oligopeptidase (PREP) inhibitor, its influence extends to the critical cellular quality control mechanism of autophagy. This technical guide provides an in-depth exploration of the putative impact of this compound on autophagy pathways within neuronal cells. Drawing upon the established role of PREP in autophagy regulation, this document outlines the hypothesized signaling cascades, presents standardized experimental protocols for investigation, and offers a framework for interpreting quantitative data. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge to explore this compound as a potential therapeutic agent targeting autophagy dysfunction in neurological disorders.

Introduction to this compound and Autophagy in Neuronal Health

Neurons, being post-mitotic cells, are particularly reliant on efficient cellular maintenance mechanisms to prevent the accumulation of toxic protein aggregates and damaged organelles, which are hallmarks of many neurodegenerative diseases.[1][2] Autophagy is a fundamental catabolic process responsible for the lysosomal degradation and recycling of cellular components.[1][3] This process is essential for neuronal homeostasis, and its dysregulation is implicated in the pathogenesis of conditions such as Parkinson's and Alzheimer's disease.[1][2]

This compound is a potent inhibitor of prolyl oligopeptidase (PREP), a serine protease that has been shown to negatively regulate autophagy.[1][4][5] By inhibiting PREP, this compound is hypothesized to enhance autophagic flux, thereby promoting the clearance of pathogenic protein aggregates like α-synuclein.[2][4][6] This guide will delve into the technical aspects of this proposed mechanism.

Hypothesized Signaling Pathway of this compound in Neuronal Autophagy

The precise signaling cascade through which this compound modulates autophagy is an active area of investigation. Based on the known effects of other PREP inhibitors, a plausible pathway involves the disinhibition of the core autophagy machinery. PREP is thought to suppress autophagy; therefore, its inhibition by this compound would lead to the activation of downstream autophagic processes.

Caption: Hypothesized signaling pathway of this compound in neuronal autophagy.

While direct evidence for this compound's impact on the canonical autophagy regulators mTOR and AMPK is currently lacking, PREP inhibition by other compounds has been shown to stimulate autophagy.[5][6] It is plausible that this compound follows a similar mechanism, potentially by influencing the phosphorylation state of key autophagy-initiating proteins.

Quantitative Data on the Effects of PREP Inhibition on Autophagy Markers

Direct quantitative data for this compound's effect on autophagy markers in neuronal cells is not yet publicly available. However, studies on other PREP inhibitors, such as KYP-2407, provide a strong rationale for the expected effects of this compound. The following table summarizes representative data from studies on PREP inhibitors in neuron-like cells.

| Parameter | Treatment Group | Fold Change vs. Control | Cell Line | Reference |

| LC3-II/LC3-I Ratio | PREP Inhibitor (KYP-2407) | ↓ (indicating increased flux) | SH-SY5Y | [4][6] |

| p62/SQSTM1 Levels | PREP Inhibitor (KYP-2407) | ↓ | SH-SY5Y | [4][6] |

| α-synuclein Aggregates | PREP Inhibitor (KYP-2047) | ↓ | HEK293 | [5] |

Note: A decrease in the LC3-II/LC3-I ratio and p62 levels upon treatment in the presence of lysosomal inhibitors is indicative of an increase in autophagic flux.[7][8]

Experimental Protocols for Assessing this compound's Impact on Autophagy

To rigorously evaluate the effect of this compound on neuronal autophagy, a combination of established assays is recommended.

General Experimental Workflow

Caption: General experimental workflow for assessing this compound's effect on autophagy.

Western Blotting for LC3-II and p62

This protocol is a standard method to quantify changes in the levels of key autophagy-related proteins.[9][10]

-

Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y) at an appropriate density. Treat cells with varying concentrations of this compound for different time points. For autophagic flux assessment, co-treat with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of this compound treatment).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for LC3 Puncta Formation

This technique allows for the visualization and quantification of autophagosomes within cells.[10]

-

Cell Culture and Treatment: Grow neuronal cells on coverslips and treat with this compound as described above, including co-treatment with lysosomal inhibitors.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking and Antibody Incubation: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) and incubate with an anti-LC3B primary antibody followed by a fluorescently labeled secondary antibody.

-

Imaging and Quantification: Mount coverslips and acquire images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta, especially in the presence of lysosomal inhibitors, indicates an induction of autophagy.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, through its inhibition of PREP, is a promising modulator of autophagy in neuronal cells. While direct experimental validation is still required, the conceptual framework and experimental protocols outlined in this guide provide a solid foundation for future investigations. Key future research directions should include:

-

Direct assessment of this compound's effect on autophagic flux in primary neurons and in vivo models of neurodegenerative diseases.

-

Elucidation of the precise molecular mechanism, including the potential involvement of mTOR and AMPK signaling pathways.

-

Comprehensive analysis of the therapeutic potential of this compound in clearing a range of pathogenic protein aggregates.

By systematically addressing these questions, the scientific community can fully uncover the therapeutic promise of this compound in combating neurodegenerative diseases through the modulation of autophagy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of AMP-activated Protein Kinase Regulates Hippocampal Neuronal pH by Recruiting Na+/H+ Exchanger NHE5 to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of prolyl oligopeptidase inhibitors on alpha-synuclein aggregation and autophagy cannot be predicted by their inhibitory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GPR55 Modulation in Reducing Oxidative Stress: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological mechanism in a host of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. While the term "HUP-55" does not correspond to a known molecule in current scientific literature, this guide focuses on a highly relevant and promising therapeutic target for mitigating oxidative stress: the G-protein coupled receptor 55 (GPR55). It is plausible that "this compound" represents a novel or proprietary ligand designed to modulate this receptor. This document provides an in-depth technical overview of the role of GPR55 in oxidative stress, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways and workflows.

Introduction to GPR55 and Oxidative Stress

The G-protein coupled receptor 55 (GPR55) is a class A GPCR that is broadly expressed in various tissues, including the central nervous system (CNS) in regions like the frontal cortex and hippocampus.[1] Initially an orphan receptor, it is now known to be activated by the endogenous lipid lysophosphatidylinositol (LPI) and various cannabinoid and non-cannabinoid ligands.[2] GPR55 has emerged as a critical regulator of cellular homeostasis, with a significant role in both inflammatory and oxidative processes.[3][4]

Oxidative stress leads to cellular damage through the peroxidation of lipids, oxidation of proteins, and damage to DNA. The modulation of GPR55 activity, particularly through inverse agonism, has shown significant promise in reducing oxidative damage, making it a compelling target for therapeutic intervention.[5][2]

GPR55 Signaling Pathways in Oxidative Stress

GPR55 signals through multiple G-protein-dependent pathways, primarily involving Gαq, Gα12, and Gα13.[3][6] Activation of these pathways triggers downstream cascades that can influence cellular redox state.

-

Gαq Pathway: Leads to the activation of Phospholipase C (PLC), which subsequently mobilizes intracellular calcium and activates Protein Kinase C (PKC).[3][7]

-

Gα13/RhoA Pathway: GPR55 activation stimulates the RhoA signaling pathway, a key regulator of the actin cytoskeleton.[8]

-

MAPK/ERK Pathway: Downstream of these initial signals, GPR55 activation can lead to the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2.[8][3]

Crucially, the mode of ligand binding (agonist vs. inverse agonist) can lead to opposing effects on these pathways, influencing the cellular response to oxidative stressors.[5] For instance, while some agonists may promote pro-oxidative conditions, inverse agonists have been shown to elicit potent antioxidative effects.[5][2]

Quantitative Data on GPR55 Modulation and Oxidative Stress

Recent studies have focused on novel coumarin-based inverse agonists of GPR55, demonstrating their efficacy in reducing markers of oxidative stress. The compounds, referred to as KIT C and KIT H, have shown significant antioxidative properties in neuronal and microglial cell lines.[5][4]

Table 1: Effect of GPR55 Inverse Agonists on Lipid Peroxidation

This table summarizes the effect of coumarin-based GPR55 inverse agonists on 8-iso-Prostaglandin F2α (8-iso-PGF2α), a key biomarker of lipid peroxidation and oxidative stress, in cell cultures stimulated with pro-inflammatory agents.[5][2]

| Cell Type | Stimulant | Compound (Concentration) | % Reduction of 8-iso-PGF2α Release (Mean ± SEM) |

| SK-N-SH (Human Neuroblastoma) | IL-1β (1 ng/mL) | KIT C (10 µM) | ~50% |

| SK-N-SH (Human Neuroblastoma) | IL-1β (1 ng/mL) | KIT H (10 µM) | ~45% |

| Primary Mouse Microglia | LPS (10 ng/mL) | KIT C (10 µM) | ~60% |

| Primary Mouse Microglia | LPS (10 ng/mL) | KIT H (10 µM) | ~55% |

Data synthesized from figures presented in Apweiler et al., 2021.[5][2]

Table 2: Antioxidant Capacity of GPR55 Inverse Agonists

The Oxygen Radical Antioxidant Capacity (ORAC) assay measures the antioxidant capability of a substance. The results are expressed as Trolox™ Equivalents (TE), a vitamin E analog.

| Compound | ORAC Value (µM TE) |

| KIT C | 1.83 |

| KIT H | 1.82 |

Data from Apweiler et al., 2021.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of GPR55 modulation in oxidative stress.

Cell Culture and Induction of Oxidative Stress

-

Cell Lines:

-

Induction of Oxidative Stress/Inflammation:

-

For 8-iso-PGF2α Measurement: Cells are stimulated with lipopolysaccharide (LPS, 10 ng/mL) for primary microglia or Interleukin-1 beta (IL-1β, 1 ng/mL) for SK-N-SH cells for 24 hours.[2]

-

For Cell Viability Assays: Cells are exposed to hydrogen peroxide (H₂O₂, 250-500 µM) for a defined period (e.g., 24 hours) to induce direct oxidative damage.[5][2]

-

-

Treatment: Test compounds (e.g., KIT C, KIT H) are typically added 1 hour prior to the addition of the oxidative stressor.

GPR55 Knockout via CRISPR/Cas9

To confirm that the observed antioxidative effects are mediated by GPR55, a knockout cell line can be generated.[5]

-

System: A commercial GPR55 Double Nickase Plasmid system can be used. These plasmids co-express a GFP marker or a puromycin resistance gene for selection.

-

Transfection: SK-N-SH cells are seeded to ~60% confluency in a 6-well plate. A combination of 2 µg of the Nickase Plasmid and a transfection reagent (e.g., UltraCruz®) is added to the cells according to the manufacturer's protocol.

-

Selection: After 48-72 hours, cells are treated with puromycin to select for successfully transfected cells.

-

Validation: GPR55 knockout is confirmed by Western Blot or qPCR analysis. The antioxidative effects of the test compounds are then re-evaluated in the knockout cell line; a loss of effect indicates a GPR55-dependent mechanism.[5][2]

Measurement of 8-iso-PGF2α

This protocol details the quantification of 8-iso-PGF2α from cell culture supernatants using an ELISA kit, a reliable method for assessing lipid peroxidation.[9][10]

-

Sample Collection: After the 24-hour stimulation period, collect the cell culture medium.

-

ELISA: Use a commercial 8-isoprostane ELISA kit.

-

Standard Preparation: Prepare a standard curve according to the manufacturer's instructions.

-

Plate Loading: Add samples, standards, and controls to the wells of the coated microplate.

-

Incubation: Add enzymatic tracers and antibodies as directed and incubate.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a substrate solution (e.g., TMB) and incubate to allow color development. The intensity of the color is inversely proportional to the amount of 8-iso-PGF2α in the sample.

-

Reading: Stop the reaction and read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

-

Quantification: Calculate the concentration of 8-iso-PGF2α in the samples by comparing their absorbance to the standard curve.

Cell Viability (MTT) Assay for Oxidative Stress

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11][12]

-

Cell Seeding: Seed cells (e.g., SK-N-SH) in a 96-well plate at a density of 1x10⁵ cells/mL and allow them to adhere overnight.[13]

-

Treatment: Pre-treat cells with the test compound (e.g., KIT C) for 1 hour, followed by the addition of an oxidative stressor like H₂O₂ (e.g., 250 µM) for 24 hours.[5][2]

-

MTT Incubation:

-

Remove the treatment medium.

-

Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the MTT solution.

-

Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

-

Measurement: Shake the plate gently for 10 minutes and measure the optical density (OD) at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. An increase in viability in compound-treated cells compared to H₂O₂-only treated cells indicates a protective effect.

Conclusion

The modulation of the GPR55 receptor presents a viable and promising strategy for combating oxidative stress. Compelling evidence, particularly from studies on coumarin-based inverse agonists, demonstrates that targeting GPR55 can significantly reduce lipid peroxidation and protect cells from oxidative damage.[5][2][3] The GPR55-dependent antioxidative mechanism, potentially involving the modulation of MAPK and Nrf2 signaling pathways, offers a novel avenue for the development of therapeutics for a range of oxidative stress-related diseases. Further research into specific ligands, such as the hypothetical "this compound," is warranted to fully elucidate their therapeutic potential and translate these preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 - ProQuest [proquest.com]

- 3. Modulation of neuroinflammation and oxidative stress by targeting GPR55 – new approaches in the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. mdpi.com [mdpi.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. spandidos-publications.com [spandidos-publications.com]

HUP-55 as a novel oxazole-based PREP inhibitor

An In-depth Technical Guide on HUP-55: A Novel Oxazole-Based PREP Inhibitor

Executive Summary

Prolyl oligopeptidase (PREP) has emerged as a significant therapeutic target in neurodegenerative diseases, not only for its enzymatic activity but also for its role in pathological protein-protein interactions (PPIs).[1][2][3] This guide details the discovery, mechanism of action, and preclinical evaluation of this compound, a novel, nonpeptidic, oxazole-based PREP inhibitor. This compound represents a significant departure from traditional PREP inhibitors due to its unique chemical structure, which, despite lacking the canonical carbonyl groups considered essential for activity, demonstrates potent, low-nanomolar inhibition of PREP.[2][4] Beyond enzymatic inhibition, this compound effectively modulates PREP's pathogenic interactions, notably reducing the dimerization of α-synuclein and enhancing the activity of protein phosphatase 2A (PP2A).[1][3][4] Preclinical studies in mouse models of Parkinson's disease have shown that this compound can restore motor function and decrease the levels of oligomerized α-synuclein in key brain regions, highlighting its potential as a disease-modifying agent.[1][4]

Introduction to Prolyl Oligopeptidase (PREP)

Prolyl oligopeptidase (PREP, EC 3.4.21.26) is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[2] While initially studied for its role in neuropeptide metabolism, recent research has implicated PREP in the pathophysiology of neurodegenerative diseases through mechanisms independent of its catalytic activity.[1][3][5] These pathogenic functions are primarily driven by direct protein-protein interactions. PREP has been shown to form complexes with α-synuclein, promoting its aggregation into toxic oligomers, a hallmark of Parkinson's disease and other synucleinopathies.[2][5] Additionally, PREP binds to and inhibits protein phosphatase 2A (PP2A), a critical enzyme for cellular processes like autophagy.[2][4] This inhibition leads to impaired autophagy and increased production of reactive oxygen species (ROS), further contributing to neurodegeneration.

This compound: A Novel Chemical Scaffold

This compound is a nonpeptidic, oxazole-based compound identified as a potent PREP inhibitor.[1] Its discovery was surprising as its structure deviates significantly from the established structure-activity relationship for PREP inhibitors, which historically required two critical carbonyl groups for high-affinity binding.[2][4] this compound lacks both of these groups, making it the first low-nanomolar PREP inhibitor with this unique structural characteristic.[2][4] The compound's stability is enhanced by a nitrile group on the 2-position of its pyrrolidine ring.[2][4]

Chemical Properties of this compound

| Property | Value |

|---|---|

| Formal Name | (2S)-1-[4-methyl-2-(3-phenylpropyl)-5-oxazolyl]-2-pyrrolidinecarbonitrile |

| CAS Number | 3006795-68-9 |

| Molecular Formula | C₁₈H₂₁N₃O |

| Formula Weight | 295.4 |

Mechanism of Action

The therapeutic effects of this compound are attributed to a dual mechanism that involves both the direct inhibition of PREP's enzymatic activity and, more significantly, the modulation of its pathological protein-protein interactions.

-

Enzymatic Inhibition : this compound is a potent inhibitor of the proteolytic activity of PREP, with an IC₅₀ value in the low nanomolar range.[6]

-

Modulation of PPIs : this compound effectively modulates PREP's interactions with other proteins. By binding to PREP, it disrupts the formation of the PREP/α-synuclein complex, thereby reducing α-synuclein dimerization and aggregation.[1][3][5] It also prevents PREP from inhibiting PP2A, leading to restored PP2A activity, which in turn enhances autophagy and reduces the production of reactive oxygen species (ROS).[1][3][4]

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in both in vitro cellular assays and in vivo animal models of Parkinson's disease.

In Vitro Activity

Quantitative analysis of this compound's activity in various assays has confirmed its potency and multifaceted effects at the cellular level.

| Parameter | Assay / Cell Line | Result | Reference |

| PREP Inhibition | Enzymatic Assay | IC₅₀ = 5 nM | [6] |

| α-Synuclein Dimerization | Neuro2a Cells | Reduction observed at 10 µM | [6] |

| Autophagy Induction | HEK293 Cells | Induction observed at 10 µM | [6] |

| ROS Production | SH-SY5Y Cells | Decreased H₂O₂-induced ROS at 10 µM | [6] |

In Vivo Activity

The therapeutic potential of this compound was evaluated in a mouse model of Parkinson's disease induced by the adeno-associated virus (AAV) vector-mediated overexpression of human α-synuclein.

| Parameter | Details | Reference |

| Animal Model | AAV2-CBA-αSyn virus vector injection above the substantia nigra pars compacta in mice | [2] |

| Treatment Regimen | 10 mg/kg/day administered via osmotic minipump for 4 weeks | [2][4] |

| Behavioral Outcome | Restored motor function; significant decrease in ipsilateral paw use deficit in the cylinder test | [2][6] |

| Biochemical Outcome | Reduced levels of oligomerized α-synuclein in the striatum and substantia nigra | [1][3][6] |

| Pharmacokinetics | This compound demonstrated brain penetration | [1][3] |

Experimental Methodologies

Synthesis of this compound

This compound was synthesized from its peptidic starting material through a dehydration reaction. This chemical transformation forms the core oxazole ring structure.

The synthesis of the peptidic precursors was achieved using standard amide bond formation reactions.[2][4] The subsequent dehydration to form the oxazole was optimized by using at least two equivalents of trifluoroacetic anhydride (TFAA).[2][4]

PREP Inhibition Assay

The inhibitory activity of this compound against PREP was determined using a fluorometric assay. The assay measures the cleavage of a synthetic substrate, such as Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-prolyl-7-amino-4-methylcoumarin), by recombinant human PREP. The reaction is monitored by measuring the increase in fluorescence upon the release of the AMC group. The IC₅₀ value is calculated by measuring the concentration of this compound required to inhibit 50% of the enzyme's activity.

Cellular Assays

-

α-Synuclein Dimerization Assay : Neuro2a (N2a) cells were used to measure the effect of this compound on α-synuclein dimerization.[6] The specific protocol involves cellular models that express α-synuclein and quantifying the levels of dimeric or oligomeric species, often through western blotting or specific immunoassays, after treatment with the compound.

-

Autophagy Assay : Human Embryonic Kidney 293 (HEK293) cells were utilized to assess autophagy induction.[6] This is typically measured by monitoring the conversion of LC3-I to LC3-II via Western blot or by using fluorescently tagged LC3 reporters (e.g., GFP-LC3) and observing puncta formation through microscopy.

-

Reactive Oxygen Species (ROS) Assay : SH-SY5Y neuroblastoma cells were treated with hydrogen peroxide (H₂O₂) to induce oxidative stress.[6] The ability of this compound to reduce ROS levels was quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent in the presence of ROS.

In Vivo Animal Studies

The efficacy of this compound was tested in a well-established viral vector-based mouse model of Parkinson's disease.

Mice received a unilateral microinjection of an AAV vector encoding human α-synuclein (AAV2-CBA-αSyn) into the substantia nigra pars compacta.[2] After a six-week period to allow for α-synuclein expression and the development of a motor deficit, animals were treated with this compound or a vehicle control for four weeks.[2] Motor impairment was assessed using the cylinder test, which measures forelimb use asymmetry. Following the treatment period, brain tissue was collected for biochemical analysis to quantify the levels of oligomeric α-synuclein.

Pharmacokinetic Analysis

To confirm target engagement in the central nervous system, brain penetration of this compound was evaluated.[1][4] Following administration, brain and plasma samples were collected. The concentration of this compound was quantified using an Exion UPLC system coupled with a 6500+ QTRAP/MS instrument (Sciex) operating in the Multiple Reaction Monitoring (MRM) mode.[4]

Conclusion and Future Directions

This compound is a pioneering PREP inhibitor that validates a novel chemical scaffold for targeting this enzyme. Its dual mechanism of action—inhibiting enzymatic activity and, crucially, modulating the protein-protein interactions of PREP—positions it as a promising disease-modifying therapeutic candidate. The preclinical data strongly support its potential for treating Parkinson's disease by directly targeting the aggregation of α-synuclein and mitigating downstream cellular pathology, including autophagy impairment and oxidative stress. Further investigation into its pharmacokinetics, safety profile, and efficacy in additional models of neurodegeneration is warranted to advance this compound toward clinical development.

References

- 1. DSpace [helda.helsinki.fi]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

Foundational Research on HUP-55 and its Role in Neurodegeneration: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

HUP-55 is a novel, nonpeptidic oxazole-based small molecule that acts as a potent inhibitor of prolyl oligopeptidase (PREP).[1] Emerging research has identified this compound as a promising therapeutic candidate for neurodegenerative diseases, particularly synucleinopathies such as Parkinson's disease. Its mechanism of action extends beyond the catalytic inhibition of PREP, primarily modulating protein-protein interactions (PPIs) that are crucial in the pathological cascade of neurodegeneration.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound, including its synthesis, mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Compound Profile: this compound

This compound is a nanomolar inhibitor of PREP, an enzyme implicated in the progression of neurodegenerative disorders through its interactions with key pathological proteins like α-synuclein.[1]

| Property | Description | Reference |

| Chemical Class | Nonpeptidic oxazole-based compound | [1] |

| Primary Target | Prolyl Oligopeptidase (PREP) | [1] |

| Mechanism of Action | Inhibition of PREP's enzymatic activity and modulation of its protein-protein interactions. | [1][2] |

| Therapeutic Potential | Neuroprotection in synucleinopathies (e.g., Parkinson's Disease). | [1][2] |

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data from these studies.

Table 1: PREP Inhibition

| Compound | IC₅₀ (nM) | Assay Conditions | Reference |

| This compound | 5.0 | Enzymatic assay with a fluorogenic PREP substrate. | [1] |

Table 2: Cellular Activity in Neurodegenerative Disease Models

The following data represents the effects of this compound in cellular models of neurodegeneration. The concentration-response was tested at 0.01, 0.1, 1, 10, 20, and 50 μM, with 10 μM showing the best efficacy.[1]

| Biological Endpoint | Cell Line | This compound Concentration (μM) | Effect | Reference |

| α-Synuclein Dimerization | H4 neuroglioma cells | 10 | Reduction in α-synuclein dimerization | [1] |

| Autophagy (LC3BII levels) | GFP-LC3B autophagy reporter cells | 10 | Increase in LC3BII levels, indicating autophagy induction | [1] |

| PP2A Activity | Not specified | 10 | Enhancement of Protein Phosphatase 2A activity | [2] |

Signaling Pathways and Mechanism of Action

This compound exerts its neuroprotective effects by modulating the PREP signaling pathway, which is intricately linked to α-synuclein aggregation and autophagy.

PREP-α-Synuclein Interaction Pathway

Prolyl oligopeptidase (PREP) has been shown to directly interact with α-synuclein, promoting its dimerization and subsequent aggregation, a key pathological event in Parkinson's disease.[2] this compound, by binding to PREP, inhibits this interaction, thereby reducing the formation of toxic α-synuclein oligomers.

Caption: this compound inhibits PREP-mediated α-synuclein dimerization and aggregation.

PREP-PP2A-Autophagy Pathway

PREP also forms a complex with Protein Phosphatase 2A (PP2A), a key regulator of autophagy.[2] By binding to PP2A, PREP inhibits its activity, leading to impaired autophagy and reduced clearance of aggregated proteins.[2] this compound, by interfering with the PREP-PP2A interaction, restores PP2A activity and enhances autophagic flux, thereby promoting the degradation of toxic protein aggregates.

Caption: this compound promotes autophagy by inhibiting the PREP-mediated suppression of PP2A.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the dehydration of a peptidic starting material using trifluoroacetic anhydride (TFAA).[1]

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolve the peptidic starting material (Compound 1) in anhydrous dichloromethane (DCM).

-

To the stirred solution, add at least 2 equivalents of trifluoroacetic anhydride (TFAA) dropwise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

α-Synuclein Protein-Fragment Complementation Assay (PCA)

This assay is used to measure the effect of this compound on α-synuclein dimerization in living cells.[3]

Experimental Workflow: α-Synuclein PCA

Caption: Workflow for the α-synuclein protein-fragment complementation assay.

Detailed Protocol:

-

Cell Culture: Culture human H4 neuroglioma cells stably co-expressing α-synuclein fused to the N-terminal fragment of Gaussia luciferase (α-syn-hGLuc1) and α-synuclein fused to the C-terminal fragment of Gaussia luciferase (α-syn-hGLuc2).

-

Plating: Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 20, 50 μM) or vehicle control (DMSO).

-

Incubation: Incubate the treated cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Lysis and Measurement: Lyse the cells using a suitable lysis buffer and measure the reconstituted Gaussia luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase signal to the total protein concentration for each well. A decrease in luciferase activity indicates an inhibition of α-synuclein dimerization.